molecular formula C17H17NO4 B4402785 (4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid

(4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid

Cat. No. B4402785
M. Wt: 299.32 g/mol
InChI Key: HMMXPESJSIWIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid, also known as MPAAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various diseases.

Scientific Research Applications

(4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have potent anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.

Mechanism of Action

(4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in reduced pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in pain and inflammation. Additionally, this compound has been found to have antioxidant properties, which may help to protect against oxidative stress and cellular damage. This compound has also been shown to have a positive effect on lipid metabolism, reducing the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of pain and inflammation. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of (4-{[(3-methylphenoxy)acetyl]amino}phenyl)acetic acid. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, such as cancer and inflammation. Finally, more research is needed to understand the biochemical and physiological effects of this compound, which may help to identify new therapeutic targets for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its potent anti-inflammatory and analgesic effects make it a useful tool for studying the mechanisms of pain and inflammation. Further research is needed to explore the potential therapeutic applications of this compound and to better understand its biochemical and physiological effects.

properties

IUPAC Name

2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-3-2-4-15(9-12)22-11-16(19)18-14-7-5-13(6-8-14)10-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMXPESJSIWIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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